4-(4-(Methylsulfonyl)phenylamino)piperidine-4-carbonitrile
Overview
Description
Scientific Research Applications
Design and Synthesis of Serotonin Receptor Agonists
One application involves the design and synthesis of benzamide derivatives as potent serotonin 4 receptor agonists for gastrointestinal motility. The inclusion of a phenylsulfonyl group has shown to increase intestinal absorption rate, indicating the compound's utility in improving oral bioavailability of pharmacological agents (Sonda et al., 2003).
Development of Potent Analgesics
Another application is in the synthesis of analgesics. Derivatives of 4-arylamino-piperidine have been synthesized and identified as extremely potent analgesics, demonstrating the compound's relevance in pain management research (Van Daele et al., 1976).
Synthesis of Pyridine and Fused Pyridine Derivatives
The compound is also involved in the synthesis of novel pyridine and fused pyridine derivatives, illustrating its significance in the exploration of new chemical entities with potential pharmacological activities (Al-Issa, 2012).
Inhibitors of Phospholipase A2
Research has explored derivatives of 4-(4-(Methylsulfonyl)phenylamino)piperidine-4-carbonitrile as potent membrane-bound phospholipase A2 inhibitors. These compounds have shown significant potential in reducing the size of myocardial infarction, indicating their importance in cardiovascular research (Oinuma et al., 1991).
Anticancer Activity
A series of derivatives have been synthesized and evaluated for their anticancer activity, particularly in inducing cell cycle arrest and apoptosis in cancer cells. This highlights the compound's application in the development of new anticancer agents (El-Agrody et al., 2020).
Properties
IUPAC Name |
4-(4-methylsulfonylanilino)piperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-19(17,18)12-4-2-11(3-5-12)16-13(10-14)6-8-15-9-7-13/h2-5,15-16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSHKRGMCMKMCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2(CCNCC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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